

# In-Depth Technical Guide to Methoxyphedrine: Chemical Properties and Spectral Data

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## Compound of Interest

Compound Name: **Methoxyphedrine**

Cat. No.: **B3270568**

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## Abstract

**Methoxyphedrine**, also known as methedrone or 4-methoxymethcathinone (4-MeOMC), is a synthetic stimulant of the cathinone class. Its chemical structure is closely related to other psychoactive substances such as mephedrone and methylone. This technical guide provides a comprehensive overview of the chemical properties, spectral data, and analytical methodologies for **methoxyphedrine**. The information is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this compound. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and analysis.

## Chemical and Physical Properties

**Methoxyphedrine** is chemically designated as 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one. Its fundamental chemical and physical properties are summarized in the table below. While experimental data for some properties of **methoxyphedrine** are not readily available in the literature, data for the closely related compound, dl-methylephedrine hydrochloride, is provided for reference.

Property	Value	Source
IUPAC Name	1-(4-methoxyphenyl)-2-(methylamino)propan-1-one	<a href="#">[1]</a>
Synonyms	Methedrone, 4-Methoxymethcathinone (4-MeOMC), bk-PMMA	<a href="#">[1]</a>
Chemical Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	193.24 g/mol	<a href="#">[1]</a>
CAS Number	530-54-1	<a href="#">[1]</a>
Melting Point	208-210 °C (for dl-Methylephedrine hydrochloride)	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	Not available	
Water Solubility	Freely soluble (for dl-Methylephedrine hydrochloride)	<a href="#">[4]</a>

## Spectral Data

The structural elucidation and identification of **methoxyphedrine** rely on various spectroscopic techniques. This section provides a summary of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of **methoxyphedrine**. The following tables outline the predicted chemical shifts for <sup>1</sup>H and <sup>13</sup>C NMR spectra.

Table 2.1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.9	Doublet	2H	Aromatic protons (ortho to carbonyl)
~ 6.9	Doublet	2H	Aromatic protons (meta to carbonyl)
~ 4.5	Quartet	1H	CH-N
~ 3.8	Singlet	3H	OCH <sub>3</sub>
~ 2.5	Singlet	3H	NH-CH <sub>3</sub>
~ 1.4	Doublet	3H	CH-CH <sub>3</sub>

Table 2.2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~ 198	C=O (Ketone)
~ 164	Aromatic C-O
~ 131	Aromatic CH (ortho to carbonyl)
~ 128	Aromatic C (ipso to carbonyl)
~ 114	Aromatic CH (meta to carbonyl)
~ 57	CH-N
~ 55	OCH <sub>3</sub>
~ 32	NH-CH <sub>3</sub>
~ 16	CH-CH <sub>3</sub>

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **methoxyphedrine** reveals characteristic absorption bands corresponding to its functional groups.

Table 2.3: Key FTIR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3300-3500	Medium	N-H stretch (secondary amine)
~ 2800-3000	Medium-Strong	C-H stretch (aromatic and aliphatic)
~ 1680	Strong	C=O stretch (aryl ketone)
~ 1600, 1510	Medium-Strong	C=C stretch (aromatic ring)
~ 1260	Strong	C-O stretch (aryl ether)
~ 1170	Strong	C-N stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **methoxyphedrine**, aiding in its identification.

Table 2.4: Major Mass Spectrometry Fragments (Electron Ionization)

m/z	Relative Intensity	Proposed Fragment
193	Moderate	[M] <sup>+</sup> (Molecular ion)
135	High	[CH <sub>3</sub> OC <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>
72	High	[CH <sub>3</sub> CH=NHCH <sub>3</sub> ] <sup>+</sup>
58	Very High	[CH <sub>3</sub> NH=CH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

This section details the methodologies for the synthesis and analysis of **methoxyphedrine**.

### Synthesis of Methoxyphedrine from 4-Methoxypropiophenone

Objective: To synthesize 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one (**methoxyphedrine**) via bromination of 4-methoxypropiophenone followed by nucleophilic substitution with methylamine.

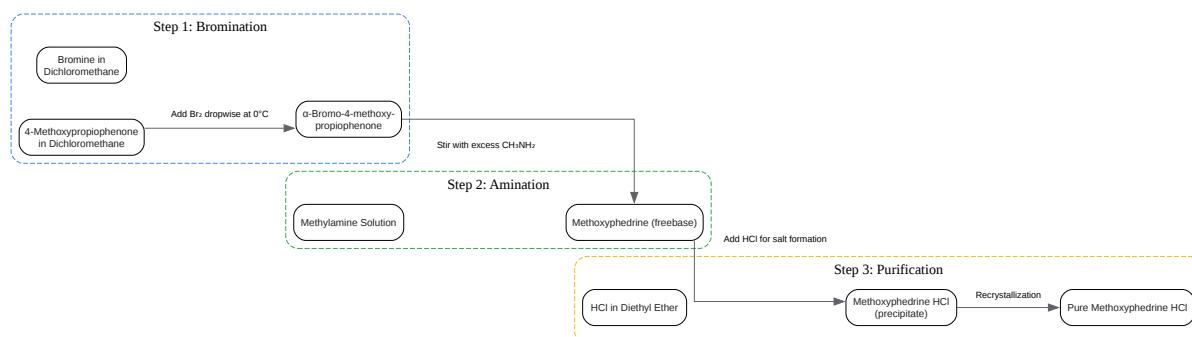
Materials:

- 4-Methoxypropiophenone
- Bromine ( $\text{Br}_2$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Methylamine ( $\text{CH}_3\text{NH}_2$ ) solution (e.g., 40% in water or 2M in THF)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Hydrochloric acid (HCl) in diethyl ether
- Diethyl ether
- Ethanol

Procedure:

- **Bromination:** Dissolve 4-methoxypropiophenone (1 equivalent) in dichloromethane. Cool the solution in an ice bath. Add a solution of bromine (1 equivalent) in dichloromethane dropwise with stirring. Allow the reaction to proceed at room temperature until the bromine color disappears.
- **Work-up:** Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude  $\alpha$ -bromoketone.
- **Amination:** Dissolve the crude  $\alpha$ -bromoketone in a suitable solvent such as ethanol. Add an excess of methylamine solution (2-3 equivalents) and stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

- Isolation and Purification: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove excess methylamine.
- Salt Formation (Optional): To obtain the hydrochloride salt, bubble dry HCl gas through the ethereal solution or add a solution of HCl in diethyl ether. The hydrochloride salt will precipitate.
- Recrystallization: Collect the precipitate by filtration and recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure **methoxyphedrine** hydrochloride.



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Caption: Synthetic workflow for **methoxyphedrine**.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify **methoxyphedrine** in a sample using GC-MS.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
- Capillary column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent.

GC Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
  - Initial temperature: 100 °C, hold for 1 minute
  - Ramp: 20 °C/min to 280 °C
  - Hold: 5 minutes at 280 °C
- Injection Volume: 1  $\mu$ L

MS Conditions:

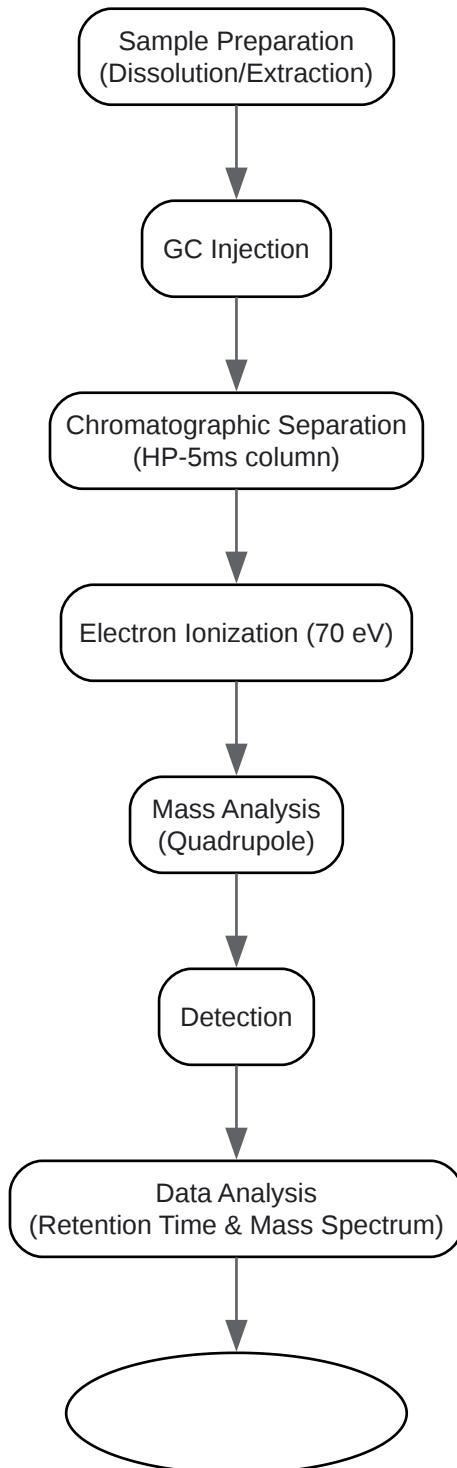
- Ion Source: Electron Ionization (EI)
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Electron Energy: 70 eV
- Scan Range: m/z 40-550

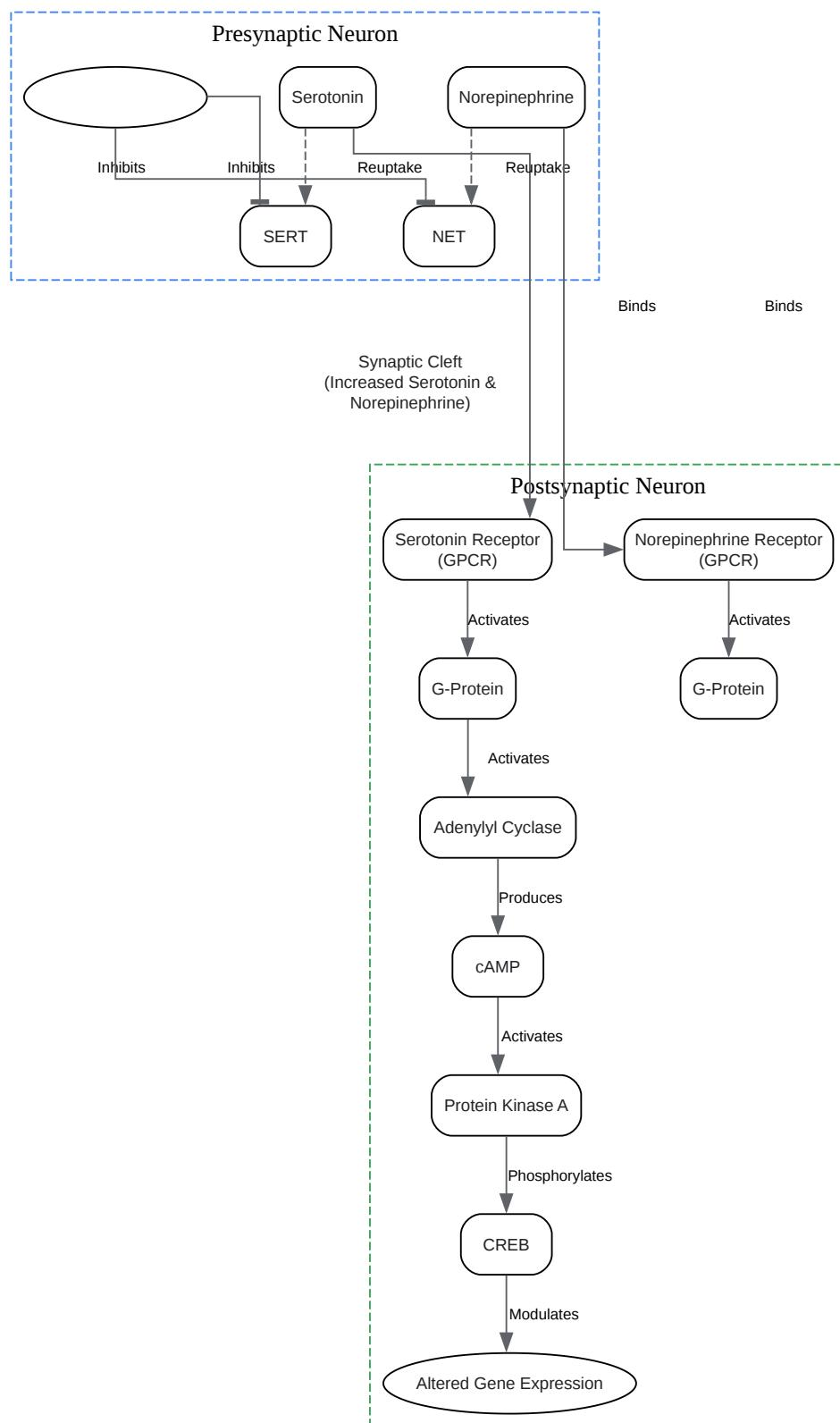
**Sample Preparation:**

- Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex matrices.
- For quantification, prepare a series of calibration standards and a quality control sample. An internal standard (e.g., deuterated **methoxyphedrine**) should be used.

**Data Analysis:**

- Identify **methoxyphedrine** by comparing the retention time and the mass spectrum of the sample peak with that of a certified reference standard.
- Quantify the amount of **methoxyphedrine** by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.





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## References

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